molecular formula C14H14F2N2 B12869664 rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B12869664
M. Wt: 248.27 g/mol
InChI Key: DWKHQEHNAPMAGG-OKILXGFUSA-N
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Description

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is a chiral diamine featuring two 4-fluorophenyl groups attached to an ethane backbone. Its molecular formula is C₁₄H₁₄F₂N₂, with an average molecular weight of 248.28 g/mol and a monoisotopic mass of 248.1125 g/mol . The compound has two defined stereocenters, contributing to its stereochemical complexity. This fluorinated diamine serves as a versatile building block in coordination chemistry, catalysis, and materials science, particularly in synthesizing fluorinated porous organic cages (POCs) or chiral ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.

    Purification: Employing techniques such as recrystallization or chromatography to purify the compound.

    Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Analogues

rel-(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 74641-30-8)

  • Molecular Formula : C₁₄H₁₄Cl₂N₂.
  • Key Differences : Chlorine substituents introduce greater steric bulk and polarizability compared to fluorine. While fluorine is electron-withdrawing (σₚ = +0.06), chlorine has a weaker electron-withdrawing effect (σₚ = +0.23), altering electronic properties in coordination complexes.
  • Applications : Used in asymmetric catalysis and as a precursor for halogen-functionalized POCs. The larger atomic radius of Cl may reduce surface area in porous materials compared to fluorinated analogs .

rel-(1R,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diol

  • Molecular Formula : C₁₄H₁₂Br₂O₂.
  • Key Differences : Bromine’s higher atomic weight (79.9 vs. 19.0 for F) increases molecular density. The diol functional group (-OH) contrasts with the diamine’s -NH₂, enabling hydrogen-bonding interactions in crystal packing. Bromine’s strong electron-withdrawing nature (σₚ = +0.26) enhances electrophilic reactivity .

Impact of Halogen Substitution

  • Crystal Packing & Surface Area: Cooper et al. demonstrated that fluorinated POCs exhibit 50% lower surface areas than non-fluorinated analogs due to disrupted pore-network connectivity caused by fluorine’s small size and high electronegativity .
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the Lewis acidity of metal centers in coordination complexes, improving catalytic activity in reactions like asymmetric hydrogenation .

Methoxy-Substituted Analogues

(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine

  • Molecular Formula : C₁₆H₂₀N₂O₂.
  • Key Differences : Methoxy (-OMe) groups are electron-donating (σₚ = -0.27), increasing electron density at the aromatic ring. This contrasts sharply with fluorine’s electron-withdrawing effect, altering redox behavior and ligand-metal interactions.
  • Physical Properties : The compound is a white solid with a melting point of 80–84°C and higher solubility in polar solvents (e.g., alcohols) compared to fluorinated analogs .

Steric and Stereochemical Variants

rel-(1R,2S)-1,2-Dimesitylethane-1,2-diamine

  • Key Differences : Mesityl (2,4,6-trimethylphenyl) groups introduce significant steric hindrance, reducing reactivity in crowded catalytic environments. This contrasts with 4-fluorophenyl’s compact structure, which favors tighter crystal packing .

Diastereomers and Enantiomers

  • (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Dihydrochloride (CAS 1052707-11-5): The (1S,2S) diastereomer forms a dihydrochloride salt (C₁₄H₁₆Cl₂F₂N₂, MW 321.19 g/mol) with distinct solubility and crystallinity compared to the rel-(1R,2S) form. Such stereochemical differences critically influence chiral recognition in asymmetric synthesis .

Schiff Base Derivatives

N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine

  • Structure : A Schiff base derived from ethane-1,2-diamine and halogenated benzaldehyde.
  • Applications : Forms coordination complexes with metals like Cu(II) or Zn(II), where fluorine and chlorine substituents modulate ligand field strength and complex stability. Single-crystal X-ray studies reveal stacked molecular arrangements driven by halogen interactions .

Biological Activity

rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine, also known by its CAS number 50648-93-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14F2N2
  • Molecular Weight : 248.271 g/mol
  • SMILES Notation : NC@Hc2ccc(F)cc2
  • IUPAC Name : (1S,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine

The compound features two fluorinated phenyl groups attached to a central ethane backbone with amine functionalities at both ends. This unique structure contributes to its biological activity.

This compound has been primarily studied for its interaction with the dopamine transporter (DAT), which is crucial in the modulation of dopaminergic signaling. Research indicates that compounds with similar structures can act as DAT inhibitors, potentially offering therapeutic benefits in conditions related to dopamine dysregulation such as addiction and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

A study investigated a series of bis(4-fluorophenyl)methyl derivatives, including this compound. The findings suggested that these compounds exhibit varying affinities for DAT and serotonin transporters (SERT), indicating their potential as dual-action drugs .

Table 1: Binding Affinities of Related Compounds

CompoundDAT Affinity (KiK_i, nM)SERT Affinity (KiK_i, nM)
3b230Not reported
14a23Moderate
This compoundTBDTBD

The precise binding affinities for this compound were not disclosed in the available literature but are anticipated to be significant based on the structure-activity relationship (SAR) observed in related compounds.

Case Studies and Research Findings

In a preclinical model assessing the effects of DAT inhibitors on psychostimulant abuse, compounds like this compound demonstrated reduced reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves . This suggests a potential for developing therapeutics aimed at treating substance use disorders.

Additionally, modifications to the piperazine scaffold of similar compounds have shown improvements in metabolic stability and selectivity towards DAT over hERG channels (which are associated with cardiac toxicity), making them safer candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione (a diketone precursor) using a chiral catalyst or resolving agents to control stereochemistry. For example, catalytic hydrogenation with Raney nickel or palladium on carbon in the presence of ammonia/ammonium acetate can yield the diamine. Purity optimization involves recrystallization from ethanol/water mixtures and monitoring by chiral HPLC to separate stereoisomers .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this diamine?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can distinguish stereoisomers via coupling constants (e.g., vicinal 3JHH^3J_{HH} in the ethane backbone) and chemical shifts influenced by fluorine substituents .
  • Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers.
  • Polarimetry : Optical rotation measurements confirm enantiomeric excess, though this requires pure samples .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The diamine is air- and moisture-sensitive due to its amine groups. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Avoid exposure to oxidizing agents. Stability tests via TGA/DSC can determine decomposition thresholds .

Advanced Research Questions

Q. What role does the stereochemistry of this compound play in designing fluorinated porous materials?

  • Methodological Answer : The (1R,2S) configuration introduces steric and electronic effects critical for constructing imine-based cages or metal-organic frameworks (MOFs). For example, in [4+6] cycloimination reactions with triformylbenzene, the fluorinated diamine enhances framework rigidity and porosity compared to non-fluorinated analogs. X-ray crystallography (e.g., SHELXL refinement) and gas adsorption studies (BET surface area analysis) validate structural integrity .

Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during structural analysis of this compound?

  • Methodological Answer :

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains.
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What strategies mitigate enantiomeric interference when using this diamine in asymmetric catalysis?

  • Methodological Answer :

  • Kinetic Resolution : Employ lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively transform one enantiomer.
  • Chiral Auxiliaries : Incorporate the diamine into ligands (e.g., Salen-type) and screen for enantioselectivity in reactions like epoxidation or hydrogenation.
  • DFT Calculations : Model transition states to predict steric effects from the 4-fluorophenyl groups .

Q. How do fluorine substituents influence the compound’s electronic properties in coordination chemistry?

  • Methodological Answer : Fluorine’s electronegativity withdraws electron density from the amine lone pairs, weakening metal-ligand bonds. This can be quantified via XPS (N 1s binding energy shifts) or cyclic voltammetry (redox potential changes in metal complexes). Compare with non-fluorinated analogs (e.g., 1,2-diphenylethylenediamine) to isolate fluorine’s impact .

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

(1R,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+

InChI Key

DWKHQEHNAPMAGG-OKILXGFUSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)F)N)N)F

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F

Origin of Product

United States

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